molecular formula C12H19NO4 B8271047 2-[(tert-Butoxycarbonyl)amino]cyclohex-3-ene-1-carboxylic acid CAS No. 870288-16-7

2-[(tert-Butoxycarbonyl)amino]cyclohex-3-ene-1-carboxylic acid

Cat. No.: B8271047
CAS No.: 870288-16-7
M. Wt: 241.28 g/mol
InChI Key: QWRRLPZJKAWOFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[(tert-Butoxycarbonyl)amino]cyclohex-3-ene-1-carboxylic acid” is also known as rac-(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid . It has a molecular weight of 241.29 . The IUPAC name is (1S,2R)-2-[(tert-butoxycarbonyl)amino]-3-cyclohexene-1-carboxylic acid .


Synthesis Analysis

The synthesis of this compound can be achieved through the reaction of 2-aminothiazole-5-carboxylic acid ethyl ester with di-tert-butyl dicarbonate to prepare the intermediate 2-(N-tert-butoxycarbonylamino)-5-thiazolecarboxylic acid ethyl ester, which is then hydrolyzed .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h5,7-9H,4,6H2,1-3H3,(H,13,16)(H,14,15)/t8-,9+/m0/s1 .


Chemical Reactions Analysis

This compound can be used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 241.29 . More detailed physical and chemical properties were not found in the search results.

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for this compound can be found online . Always handle chemicals with appropriate safety measures.

Properties

CAS No.

870288-16-7

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h5,7-9H,4,6H2,1-3H3,(H,13,16)(H,14,15)

InChI Key

QWRRLPZJKAWOFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1C=CCCC1C(=O)O

Origin of Product

United States

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